Enterocin B
Description
Properties
bioactivity |
Gram+, |
|---|---|
sequence |
ENDHRMPNNLNRPNNLSKGGAKCGAAIAGGLFGIPKGPLAWAAGLANVYSKCN |
Origin of Product |
United States |
Discovery, Isolation, and Characterization of Enterocin B
Methodologies for Enterocin (B1671362) B Purification and Characterization
Hydrophobic Interaction Chromatography
Alternative Purification Approaches (e.g., pH-Mediated Cell Adsorption-Desorption)
An alternative and often more rapid method for purifying Enterocin B is the pH-mediated cell adsorption-desorption technique. tandfonline.comnih.gov This approach leverages the observation that many bacteriocins, including this compound, adsorb to the surface of the producer cells at a neutral or slightly acidic pH (around 6.0) and are released at a low pH (around 2.0). tandfonline.comcdnsciencepub.com This method can significantly streamline the purification process, often yielding a higher recovery of the bacteriocin (B1578144) compared to more traditional, multi-step chromatographic protocols. nih.gov For example, one study reported a recovery of 16% for this compound using this method, compared to 4% with a conventional approach. nih.gov The extracted bacteriocin can then be further purified, often with a single RP-HPLC step, to achieve a high level of purity in a shorter amount of time. nih.govjmb.or.kr
Mass Spectrometry for Molecular Mass Determination (e.g., MALDI-TOF MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful analytical technique used to determine the precise molecular mass of peptides like this compound. creative-proteomics.commicropspbgmu.ru This method involves co-crystallizing the purified peptide with a matrix compound, which is then irradiated by a laser. creative-proteomics.com The laser energy causes the desorption and ionization of the peptide, and its mass-to-charge ratio is determined by the time it takes to travel through a flight tube. creative-proteomics.com MALDI-TOF MS has been instrumental in confirming the identity of purified this compound. tandfonline.comnih.gov The experimentally determined molecular mass of this compound is approximately 5463 Da, though slight variations have been reported due to factors like oxidation of methionine residues, resulting in a mass increase of 16 Da. tandfonline.comnih.gov For instance, some studies have reported masses around 5479 Da. tandfonline.comnih.gov
| Reported Mass (Da) | Mass Spectrometry Method | Producing Strain | Reference |
|---|---|---|---|
| ~5463 | Not Specified | E. faecium | nih.gov |
| 5479.56 | MALDI-TOF MS | E. faecium BFE 900 | tandfonline.com |
| 5482 | MALDI-TOF MS | Enterococcus sp. HDX-2 | sci-hub.se |
Peptide Sequencing (e.g., N-terminal Edman Degradation)
N-terminal Edman degradation is a chemical method used to determine the amino acid sequence of a peptide from its N-terminus. libretexts.orgopenstax.org The process involves reacting the N-terminal amino group with phenyl isothiocyanate (PITC), followed by cleavage of the derivatized amino acid, which can then be identified. openstax.org This cycle is repeated to sequence the peptide. openstax.org Edman degradation has been successfully used to determine the N-terminal amino acid sequence of this compound, confirming its identity. nih.gov However, in some cases, the N-terminus of enterocins can be blocked, for instance by a formylmethionine group, which prevents direct sequencing by Edman degradation. nih.gov In such situations, internal sequencing after proteolytic cleavage of the peptide may be necessary. nih.gov The sequence information obtained is crucial for classifying the bacteriocin and comparing it to other known peptides.
Electrophoretic Techniques (e.g., SDS-PAGE)
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a technique used to separate proteins and peptides based on their molecular weight. asm.org It is commonly used to assess the purity and estimate the molecular mass of this compound during and after the purification process. researchgate.netnih.gov In a tricine-SDS-PAGE system, which is optimized for the separation of smaller peptides, purified this compound typically appears as a single band, indicating its homogeneity. researchgate.net The estimated molecular weight from SDS-PAGE analysis is generally consistent with the more precise measurements obtained by mass spectrometry, often falling in the range of 5 to 6 kDa. tandfonline.comresearchgate.netresearchgate.net For example, studies have reported an estimated molecular weight of approximately 5.5 kDa for an this compound-like bacteriocin. researchgate.net
| Estimated Molecular Weight (kDa) | Electrophoresis Method | Producing Strain | Reference |
|---|---|---|---|
| ~5.3 | SDS-Tricine PAGE | E. faecium BFE 900 | tandfonline.com |
| ~5.5 | Tricine-SDS-PAGE | E. faecium MR006 | researchgate.net |
| ~6.1 | Tricine SDS-PAGE | E. faecium LR/6 | researchgate.net |
| 5.0 | Tricine-SDS-PAGE | E. faecalis RJ-11 | nih.gov |
Immunological Detection Methods (e.g., ELISA)
The detection and quantification of this compound have been significantly advanced through the development of specific immunological methods, primarily the Enzyme-Linked Immunosorbent Assay (ELISA). These assays offer a sensitive and specific alternative to traditional bioassays for identifying and measuring the concentration of this bacteriocin in various samples.
Researchers have successfully generated polyclonal antibodies against this compound, which are crucial for these immunoassays. tandfonline.comtandfonline.com The process typically involves conjugating the purified this compound peptide to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to enhance its immunogenicity. tandfonline.comtandfonline.comnih.gov This conjugate is then used to immunize animals, commonly rabbits, to elicit an antibody response specific to this compound. tandfonline.comtandfonline.com
Several ELISA formats have been developed and optimized for this compound detection, including non-competitive indirect ELISA (NCI-ELISA) and competitive indirect ELISA (CI-ELISA). tandfonline.comtandfonline.com
In the Non-Competitive Indirect ELISA (NCI-ELISA) , microtiter plates are coated with this compound, either in a purified form or as a conjugate with a protein like ovalbumin. tandfonline.com The sample containing the antibodies is then added, and the amount of bound antibody is detected using a secondary antibody conjugated to an enzyme. This format is particularly useful for titrating the antisera and confirming the presence of specific antibodies. tandfonline.com Studies have shown that NCI-ELISAs can successfully detect this compound in both partially purified samples and culture supernatants of producer strains like Enterococcus faecium BFE 900. tandfonline.com The detection limit for this compound using this method has been reported to be less than 0.05 μg/ml. tandfonline.com
The Competitive Indirect ELISA (CI-ELISA) is a quantitative method that measures the concentration of this compound in a sample. tandfonline.comtandfonline.com In this assay, there is a competition between the free this compound in the sample and a fixed amount of this compound coated on the microtiter plate for binding to a limited amount of specific antibody. The concentration of this compound in the sample is inversely proportional to the signal produced. Research has demonstrated that for a 50% inhibition of antibody binding, concentrations of free this compound ranging from 400 to 1600 ng/ml were required. tandfonline.comtandfonline.com Specifically, it took 400 ng/ml of this compound from a culture supernatant and 1600 ng/ml from a partially purified sample to achieve this 50% inhibition. tandfonline.com
The specificity of the antibodies is a critical factor in the reliability of these immunoassays. The generated polyclonal antibodies have been shown to recognize partially-purified this compound and the bacteriocin present in the culture supernatants of producer strains. tandfonline.com However, it is important to note that some antibodies developed against other enterocins, such as those for Enterocin P, have shown cross-reactivity with closely related bacteriocins like sakacin A. acs.org In contrast, antibodies developed for other enterocins, like L50A and L50B, did not show cross-reactivity with this compound. nih.gov
The development of these immunological detection methods provides valuable tools for research and potential industrial applications of this compound. They allow for the rapid, specific, and sensitive quantification of the bacteriocin, which is essential for monitoring its production, assessing its stability, and ensuring its purity. nih.govmdpi.com
Table of Research Findings on this compound Immunodetection
| Parameter | Method | Finding | Reference |
| Antibody Type | Polyclonal | Generated in rabbits against this compound-BSA conjugate. | tandfonline.comtandfonline.com |
| Detection Method | NCI-ELISA | Able to detect this compound in culture supernatant and partially-purified samples. | tandfonline.com |
| Detection Limit | NCI-ELISA | Less than 0.05 μg/ml for partially purified or culture supernatant samples. | tandfonline.com |
| Quantification | CI-ELISA | Required 400-1600 ng/ml of this compound for 50% antibody binding inhibition. | tandfonline.comtandfonline.com |
| Specificity | NCI-ELISA | Antibodies recognized partially-purified this compound and this compound in culture supernatant. | tandfonline.com |
Biosynthesis and Genetic Determinants of Enterocin B Production
Ribosomal Synthesis Pathway of Enterocin (B1671362) B
Like other bacteriocins, Enterocin B is synthesized on the ribosome as a precursor peptide, known as a prepeptide. nih.govresearchgate.net This process is a fundamental characteristic of bacteriocin (B1578144) production, distinguishing them from non-ribosomally synthesized peptide antibiotics. mdpi.com The genetic blueprint for the this compound prepeptide is encoded within a structural gene, which is transcribed into messenger RNA (mRNA) and subsequently translated by the ribosomal machinery. nih.gov The initial product of this translation is an inactive prepeptide that must undergo further modifications to become a functional antimicrobial molecule. nih.govmdpi.com
Precursor Peptide Processing and Maturation
The transformation of the inactive this compound prepeptide into its mature, active form involves a series of crucial processing and transport steps. These events are orchestrated by dedicated enzymatic and transport systems encoded by genes often located in close proximity to the structural gene.
Leader Peptide Characteristics (e.g., Double-Glycine Cleavage Site)
The this compound prepeptide possesses an N-terminal leader sequence, a common feature among class II bacteriocins. nih.govoup.com This leader peptide plays a vital role in keeping the bacteriocin inactive within the producer cell and guiding it to the transport machinery. mdpi.commdpi.com A hallmark of the this compound leader peptide, and many other class IIa bacteriocins, is the presence of a conserved double-glycine (GG) motif at the cleavage site. nih.govoup.comresearchgate.net This GG-motif serves as a recognition signal for the processing and transport apparatus, which cleaves the leader peptide to release the mature, active bacteriocin. researchgate.net The prepeptide of this compound from E. faecium T136 consists of an 18-amino-acid N-terminal extension that terminates in this double-glycine cleavage site, preceding the 53-amino-acid mature bacteriocin. nih.gov
Role of Transport Systems (e.g., ABC Transporters, Sec Secretion System)
The export of the mature this compound from the cytoplasm to the extracellular environment is primarily mediated by an ATP-binding cassette (ABC) transporter system. nih.govresearchgate.net These transport systems are typically composed of an ABC transporter protein and an accessory protein. researchgate.netasm.org The ABC transporter utilizes the energy from ATP hydrolysis to translocate the bacteriocin across the cell membrane. asm.org In many cases, the ABC transporter also possesses a peptidase domain responsible for cleaving the leader peptide during the transport process. asm.org For this compound, its processing and transport are thought to be mediated by the entT and entD genes, which encode an ABC transporter and its accessory protein, respectively. researchgate.net While ABC transporters are the primary secretion pathway for many bacteriocins, some, like enterocin P, utilize the general secretory (Sec) pathway. frontiersin.orgasm.org
Genetic Organization of this compound Loci
The genes responsible for this compound production, including the structural gene and those for immunity and transport, are typically clustered together in a specific region of the bacterial genome known as a locus.
Location of Structural Gene (e.g., Chromosomal, Plasmid-Encoded)
The structural gene for this compound, designated entB, has been found to be located on the chromosome in several characterized strains of E. faecium, such as T136 and BFE 900. nih.gov However, the genetic determinants for other enterocins can be found on plasmids. nih.govmdpi.comasm.org The chromosomal location of the entB gene in some strains is an important distinction, as many bacteriocin genes are plasmid-borne. mdpi.com
Associated Genes: Immunity and Accessory Proteins
The this compound genetic locus typically includes more than just the structural gene. It is often organized into operons, which are co-regulated units of genes. The this compound locus in E. faecium often consists of two divergent operons. researchgate.net One operon contains the monocistronic entB gene, while the other contains the immunity gene, eniB. researchgate.net The immunity protein, encoded by eniB, protects the producing cell from the antimicrobial action of its own this compound. nih.govnih.gov
In many instances, the production of this compound is linked to the production of another bacteriocin, Enterocin A. The genes for both are often found together, and their expression can be co-regulated. researchgate.net The regulatory genes (entFKR) and transport genes (entT and entD) for Enterocin A are also responsible for the regulation and transport of this compound. researchgate.net This genetic linkage and shared machinery highlight the intricate and efficient organization of bacteriocin production systems in these bacteria.
| Gene | Function | Location |
| entB | Structural gene for this compound | Chromosomal nih.gov |
| eniB | Immunity protein for this compound | Chromosomal, in a divergent operon from entB researchgate.net |
| entT | ABC transporter protein | Part of the Enterocin A locus, mediates this compound transport researchgate.net |
| entD | Accessory protein for transport | Part of the Enterocin A locus, assists in this compound transport researchgate.net |
| entFKR | Regulatory genes | Part of the Enterocin A locus, controls this compound expression researchgate.net |
Atypical Genetic Arrangements and Constitutive Production Mechanisms
The genetic organization for this compound (EntB) production in some strains, such as Enterococcus faecium BFE 900, deviates from the typical clustering of bacteriocin-related genes. nih.govnih.gov In this strain, the structural gene for EntB, entB, is located on a chromosomal fragment, but the typical transport and regulatory genes often found in close proximity are absent from this particular 12.0-kb fragment. nih.govnih.gov This scattered arrangement is unusual for most bacteriocin systems. nih.gov
Furthermore, the production of EntB by E. faecium BFE 900 is constitutive, meaning it is not regulated by an induction mechanism. nih.govnih.gov This is in contrast to many other class IIa bacteriocins whose production is tightly controlled. nih.gov A conserved sequence resembling a regulatory box has been identified upstream of the entB gene in this strain, which may contribute to its constitutive expression. nih.govnih.gov Another atypical feature is the location and orientation of the immunity gene for EntB. This gene was found on a separate 2.2-kb chromosomal fragment and is transcribed in the reverse orientation to the structural gene, a rare arrangement in bacteriocin genetics. nih.govnih.govresearchgate.net
Regulatory Mechanisms of this compound Expression
Two-Component and Three-Component Regulatory Systems
The expression of many bacteriocins, including some enterocins, is controlled by sophisticated regulatory systems to ensure production occurs under optimal conditions. mdpi.comnih.gov These systems can be categorized as either two-component or three-component systems. mdpi.comnih.gov
A two-component system typically consists of:
Histidine Protein Kinase (HPK): A membrane-bound sensor that detects an external signal, such as the presence of the bacteriocin itself or an auto-inducer peptide. Upon detection, it autophosphorylates. mdpi.comnih.gov
Response Regulator (RR): A cytoplasmic protein that receives the phosphate (B84403) group from the activated HPK. mdpi.comnih.gov This phosphorylation event activates the RR, which then binds to specific DNA sequences to regulate the transcription of target genes, including the bacteriocin structural gene. mdpi.comnih.gov
A three-component system adds another layer of regulation and includes:
Auto-Inducer Peptide (AIP): A small, secreted peptide that acts as a signaling molecule. nih.govasm.orgresearchgate.net
Histidine Protein Kinase (HPK): Functions as the receptor for the AIP. nih.govasm.orgresearchgate.net
Response Regulator (RR): Is activated by the phosphorylated HPK to control gene expression. nih.govasm.orgresearchgate.net
The production of Enterocin A and B is often coregulated and has been shown to be controlled by a three-component system. nih.govnih.gov
Auto-Inducer Peptides in Expression Control
Auto-inducer peptides (AIPs) are key players in the cell-density-dependent regulation of bacteriocin production, a process known as quorum sensing. mdpi.comnih.gov These small peptides are produced by the bacterial cell and, upon reaching a certain extracellular concentration, trigger the signaling cascade that leads to bacteriocin synthesis. mdpi.comnih.govoup.com
For enterocins A and B, a specific AIP, designated EntF, has been identified. nih.govasm.org EntF is a 25-amino acid peptide that is synthesized as a prepeptide with a 16-amino-acid leader sequence of the double-glycine type. nih.govasm.org The production of both Enterocin A and this compound is induced by this single peptide. nih.govasm.org The induction system in E. faecium CTC492, which produces both enterocins A and B, is highly sensitive, with bacteriocin production being induced at extremely low concentrations of synthetic EntF. asm.org
Heterologous Expression Systems for this compound Production
The ability to produce this compound in non-native, or heterologous, hosts is crucial for both research and potential industrial applications. This approach allows for potentially higher yields and easier purification. nih.gov
Engineering of Producer and Host Strains (e.g., E. coli Nissle 1917, Carnobacterium piscicola LV17A, Enterococcus faecalis)
Several bacterial species have been successfully engineered to produce this compound:
Escherichia coli Nissle 1917: This probiotic E. coli strain has been engineered to produce and secrete not only this compound but also Enterocin A and Hiracin JM79. mdpi.comnih.govnih.gov This was achieved using a modular peptide expression system (pMPES) that employs the Microcin V secretion system. nih.gov The goal of this engineering is to create a probiotic capable of targeting and reducing populations of vancomycin-resistant Enterococcus (VRE) in the gut. nih.gov
Carnobacterium piscicola LV17A: The dedicated secretion machinery of this lactic acid bacterium has been utilized for the heterologous expression of this compound. nih.govnih.gov The entB structural gene was subcloned and expressed in this host, demonstrating the functionality of its secretion system for this bacteriocin. nih.gov
Enterococcus faecalis: E. faecalis ATCC 19433 has been used as a host for the expression of this compound via the general secretory pathway. nih.govnih.gov To achieve this, the entB structural gene was amplified and fused to the divergicin A signal peptide. nih.govnih.gov Other strains of E. faecalis, such as JH2-2, have also been used as hosts for the expression of enterocin NKR-5-3B from a plasmid. researchgate.net
Evaluation of Expression Strategies and Yields
The strategies for heterologous expression of this compound and other bacteriocins vary depending on the host and the desired outcome. In general, heterologous expression in well-characterized hosts like E. coli and certain lactic acid bacteria is advantageous due to established genetic tools, potentially lower culture costs, and the possibility of achieving higher protein production. researchgate.net
In the case of E. coli Nissle 1917 engineered to produce three anti-enterococcal peptides, including this compound, the system was optimized for expression and secretion. nih.gov The resulting engineered probiotic demonstrated a significant reduction in both E. faecium and E. faecalis levels in a mouse model of VRE colonization. nih.gov
For expression in E. faecalis and C. piscicola, the functionality of the expression and secretion was confirmed by observing antimicrobial activity against sensitive indicator strains. nih.gov While specific yield data for this compound in these systems is not always detailed in the primary literature, the observed zones of inhibition in agar (B569324) diffusion assays confirm successful production and secretion of the active bacteriocin. nih.gov However, a general challenge with heterologous expression of bacteriocins in lactic acid bacteria can be low yields, partly due to the bacteriocin's toxicity to the host. mdpi.com Future strategies may focus on increasing the expression of immunity proteins and selecting more suitable secretion signals to optimize yields. mdpi.com
Mechanistic Insights into Enterocin B Activity
Cellular and Molecular Targets of Enterocin (B1671362) B
The primary target of Enterocin B is the bacterial cell membrane, a critical barrier that maintains cellular integrity and regulates the passage of substances. The antimicrobial activity of this compound is a direct result of its ability to disrupt this vital structure.
Interaction with Bacterial Cell Membranes
This compound, like many other bacteriocins, initiates its antibacterial action by binding to the surface of target bacterial cells. acs.org This initial interaction is largely driven by electrostatic forces between the cationic peptide and the negatively charged components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria. conicet.gov.ar The structure of enterocins suggests a multi-step interaction with the membrane, beginning with initial contact, followed by the unfolding of helices on the membrane surface, which then facilitates the peptide's insertion into the membrane. acs.org
Membrane Permeabilization and Leakage of Intracellular Solutes
Following the initial binding, this compound molecules insert into the cell membrane, leading to its permeabilization. acs.orgnih.govmdpi.comresearchgate.net This disruption of the membrane's integrity results in the formation of pores or channels. scielo.brmdpi.com The formation of these pores dissipates the proton motive force, a crucial energy reserve for the cell, and allows for the leakage of essential intracellular solutes, including ions like potassium and phosphate (B84403), as well as larger molecules such as ATP. researchgate.netconicet.gov.aroup.com This uncontrolled efflux of cellular contents and the collapse of the electrochemical gradient ultimately lead to the death of the bacterial cell. conicet.gov.aroup.com The process of membrane permeabilization is a hallmark of the action of most Class II enterocins. nih.govmdpi.com
Role of Amphiphilic Helical Structures in Membrane Insertion
The molecular structure of this compound is key to its membrane-disrupting activity. Class II bacteriocins, including this compound, typically possess an amphiphilic helical structure. mdpi.comresearchgate.netresearchgate.netfrontiersin.org This structure features a distinct separation of hydrophobic and hydrophilic (cationic) residues. frontiersin.org The hydrophobic regions of the peptide are driven to insert into the lipid bilayer of the cell membrane, away from the aqueous environment. acs.org Simultaneously, the hydrophilic, positively charged residues can interact with the negatively charged phospholipid head groups of the membrane. conicet.gov.ar This amphiphilic nature facilitates the "unpacking" of the peptide's helices on the membrane surface, exposing its hydrophobic core and driving its insertion into the lipid bilayer, which is a critical step for permeabilization. acs.org
Comparative Mechanisms within Class II Bacteriocins
This compound is classified as a non-subgrouped Class II linear bacteriocin (B1578144). mdpi.com While it shares the general mechanism of membrane permeabilization with other Class II bacteriocins, there are important distinctions, particularly when compared to the well-studied pediocin-like bacteriocins.
Distinction from Pediocin-like Bacteriocins and Mannose Phosphotransferase System (Man-PTS) Interactions
A significant point of differentiation for this compound lies in its interaction with target cells. Pediocin-like bacteriocins, which belong to Class IIa, are characterized by a conserved YGNGV motif in their N-terminal region. mdpi.com These bacteriocins utilize the mannose phosphotransferase system (Man-PTS) as a specific receptor on the surface of susceptible bacteria. mdpi.comnih.gov The Man-PTS, a major sugar uptake system, consists of several components, with the membrane-spanning proteins IIC and IID acting as the docking site for pediocin-like bacteriocins. mdpi.comnih.govasm.orgplos.org The binding to this receptor is a prerequisite for their membrane-disrupting activity. mdpi.com
In contrast, the mechanism of action for this compound is not fully elucidated, and a specific receptor has not yet been identified. mdpi.com This suggests a different, and possibly less specific, mode of initial interaction with the target cell membrane compared to the receptor-dependent mechanism of pediocin-like bacteriocins.
Considerations of Receptor-Independent Mechanisms
The lack of an identified specific receptor for this compound points towards a receptor-independent or a different receptor-mediated mechanism of action. mdpi.comnih.gov Some bacteriocins, particularly certain circular and leaderless types, are known to interact directly with the lipid components of the bacterial membrane without the need for a protein receptor. frontiersin.orgresearchgate.net This direct interaction is often facilitated by the peptide's physicochemical properties, such as its net positive charge and amphiphilicity, allowing it to bind to and disrupt the negatively charged bacterial membrane. frontiersin.org While the precise mechanism for this compound is still under investigation, it is plausible that it employs a similar receptor-independent strategy, relying on its structural features to directly permeabilize the cell membrane. mdpi.comnih.gov This contrasts with the highly specific, receptor-mediated targeting characteristic of pediocin-like bacteriocins. conicet.gov.ar
Synergistic Antimicrobial Effects of this compound
This compound, a class II bacteriocin, often exhibits enhanced antimicrobial efficacy when present with other bacteriocins. This synergy is a key aspect of its potential application, as the combined action can result in a broader spectrum of activity and increased potency against target microorganisms.
Co-Expression and Combined Action with Enterocin A
A significant body of research has focused on the synergistic relationship between this compound and Enterocin A, another bacteriocin frequently produced by the same strains of Enterococcus faecium. nih.govnih.gov These two bacteriocins are often found to be co-expressed. nih.govnih.gov
The genetic basis for this co-expression lies in the organization of their respective gene clusters. The enterocin A locus contains the necessary regulatory genes (entFKR) and transport genes (entT and entD) that control and facilitate the secretion of both Enterocin A and this compound. researchgate.net Specifically, the this compound locus consists of its structural gene (entB) and immunity gene (eniB), but its processing and transport are mediated by the ABC transporter and accessory protein encoded within the enterocin A operon. researchgate.netresearchgate.net
When produced together, Enterocin A and this compound demonstrate a potent synergistic effect. nih.govasm.orgasm.org While each bacteriocin individually possesses antimicrobial properties, their combined action is significantly greater. nih.govresearchgate.net Studies have shown that a mixture of the two can drastically reduce the number of surviving cells of sensitive bacteria compared to treatment with either bacteriocin alone. nih.gov This synergistic activity has been observed against a wide range of Gram-positive bacteria, including pathogens like Listeria monocytogenes, Staphylococcus aureus, and Acinetobacter baumannii. researchgate.netmdpi.comresearchgate.net
The mechanism behind this synergy involves the formation of a heterodimer, a complex composed of one molecule of Enterocin A and one of this compound. researchgate.netresearchgate.net Molecular docking and dynamics simulations have confirmed the interaction between the two bacteriocins to form this more potent structure. researchgate.net This heterodimer exhibits enhanced antibacterial and anti-biofilm activities. researchgate.netresearchgate.net For instance, the combination of Enterocin A and B has been shown to be significantly more effective at inhibiting biofilm formation by pathogens such as L. monocytogenes, A. baumannii, and S. aureus than this compound alone. researchgate.net The co-production of Enterocins A and B is believed to be advantageous for the producing strain, potentially helping to prevent the emergence of resistance in target bacteria. mdpi.com
Research on Multi-Bacteriocin Production and Synergism
Enterococcus species, particularly E. faecium, are known for their ability to produce multiple bacteriocins simultaneously. redalyc.orgredalyc.org This phenomenon is not limited to the co-production of Enterocin A and B. Research has identified strains that produce this compound in combination with other bacteriocins, such as Enterocin P. researchgate.netmdpi.com The joint action of this compound and Enterocin P has also been shown to be necessary for the inhibition of L. monocytogenes, demonstrating another synergistic interaction. mdpi.com
The production of multiple bacteriocins by a single strain can result in a broader inhibitory spectrum. nih.gov For example, E. faecium strains have been identified that carry the genes for Enterocin A, this compound, and Enterocin P. researchgate.netfrontiersin.org Some advanced research has identified novel strains like E. faecium NKR-5-3, which produces five distinct bacteriocins, including a variant of this compound (Enterocin NKR-5-3B). researchgate.netnih.gov
The regulation of multi-bacteriocin production can be complex. In some cases, the production of different bacteriocins is controlled by a shared regulatory system. nih.gov However, in the case of the E. faecium NKR-5-3 strain, the production of the circular bacteriocin Enterocin NKR-5-3B appears to be regulated independently of the other four enterocins produced by the strain. nih.gov Environmental factors, such as temperature, can also influence which combination of bacteriocins is produced, allowing the strain to adapt its antimicrobial arsenal. nih.gov
The synergistic effects are not limited to combinations solely involving enterocins. Studies have explored the combination of this compound with other classes of bacteriocins, revealing partial synergy against pathogens like Clostridium perfringens. mdpi.com The rationale for combining different bacteriocins is often based on their different modes of action, which can lead to a more effective and robust antimicrobial strategy. mdpi.commdpi.com The production of multiple bacteriocins by a single isolate may explain the high degree of bactericidal activity observed in various Enterococcus spp. mdpi.com
Antimicrobial Spectrum and Target Organisms of Enterocin B
Activity against Gram-Positive Bacteria
Enterocin (B1671362) B demonstrates a notable inhibitory effect against a wide array of Gram-positive bacteria. igem.orgnih.govnih.gov This bacteriocin (B1578144) is often co-produced with enterocin A, and the two can act synergistically, enhancing their antimicrobial action. igem.orgnih.gov
Inhibition of Foodborne Pathogens
Enterocin B has been shown to be effective against several significant foodborne pathogens, contributing to its potential as a biopreservative in food systems. nih.govoup.com Its activity has been documented against Listeria monocytogenes, Staphylococcus aureus, Clostridium perfringens, and Bacillus cereus. nih.govoup.comresearchgate.net Some studies have also investigated its effects on Salmonella enterica, although its primary spectrum of activity is against Gram-positive organisms. mdpi.com
The inhibitory action of this compound against these pathogens is a critical area of study. For instance, its effectiveness against L. monocytogenes is particularly relevant due to the severity of listeriosis. nih.govmdpi.com Similarly, its ability to inhibit the growth of S. aureus, a common cause of food poisoning, and spore-forming bacteria like B. cereus and C. perfringens, highlights its potential in food safety applications. oup.comresearchgate.net
Table 1: Inhibitory Activity of this compound Against Common Foodborne Pathogens
| Target Pathogen | Outcome of Inhibition |
|---|---|
| Listeria monocytogenes | Inhibited |
| Staphylococcus aureus | Inhibited |
| Clostridium perfringens | Inhibited |
| Bacillus cereus | Inhibited |
| Salmonella enterica | Limited to no inhibition alone; potentiation possible |
Activity against Other Lactic Acid Bacteria and Related Genera
This compound also displays inhibitory activity against other lactic acid bacteria (LAB) and related genera. nih.govoup.com This includes various species within the genera Enterococcus, Lactobacillus, and Pediococcus. nih.govoup.com This characteristic is significant in environments where different LAB strains compete, such as in fermented food products. The ability of an Enterococcus faecium strain producing this compound to inhibit the growth of other competing LAB can provide it with a competitive advantage. nih.gov
Bactericidal Activity of this compound
This compound exhibits bactericidal activity, meaning it actively kills susceptible bacteria rather than simply inhibiting their growth. igem.orgnih.gov This killing action is typically achieved through the formation of pores in the cell membranes of target bacteria. igem.org However, a phenomenon of bacterial survival has been observed, where a small fraction of the sensitive population may survive exposure to this compound alone. nih.gov Interestingly, the combination of enterocin A and this compound has been found to drastically reduce the number of these survivors, indicating a synergistic bactericidal effect. nih.gov
Extended Spectrum Considerations: Potentiation against Gram-Negative Bacteria
While this compound's primary activity is against Gram-positive bacteria, its spectrum can be extended to include Gram-negative bacteria through combination with other agents. redalyc.org The outer membrane of Gram-negative bacteria typically acts as a barrier, preventing bacteriocins like this compound from reaching their target, the cell membrane. innovareacademics.in
However, the use of chelating agents like ethylenediaminetetraacetic acid (EDTA) can disrupt this outer membrane. researchgate.net EDTA sequesters divalent cations that are essential for the structural integrity of the lipopolysaccharide (LPS) layer of the outer membrane. researchgate.net This disruption increases the permeability of the outer membrane, allowing this compound to access and act on the inner cell membrane, resulting in cell death. researchgate.net The combination of this compound with EDTA or organic acids has been shown to potentiate its activity against Gram-negative bacteria such as Salmonella enterica. mdpi.comscience.gov
Table 2: Potentiation of this compound Activity Against Gram-Negative Bacteria
| Combination Agent | Mechanism of Action | Target Gram-Negative Bacteria |
|---|---|---|
| EDTA (Ethylenediaminetetraacetic acid) | Disrupts the outer membrane by chelating divalent cations. researchgate.net | Salmonella enterica and other Gram-negative pathogens. mdpi.comscience.gov |
| Organic Acids | Can increase the permeability of the outer membrane. | Can enhance the activity against certain Gram-negative bacteria. dost.gov.ph |
Ecological Roles and Biotechnological Research Applications of Enterocin B
Role in Microbial Competition and Niche Control in Natural Environments
Enterocin (B1671362) B, a bacteriocin (B1578144) produced by various strains of Enterococcus, plays a significant role in microbial ecology by mediating competition and establishing niche control. frontiersin.orgtandfonline.com Bacteriocins are antimicrobial peptides that provide a competitive advantage to the producing bacteria by inhibiting the growth of closely related species and other sensitive microorganisms. frontiersin.orgmdpi.com This antagonistic activity is a crucial defense mechanism for establishing and maintaining a stable presence in complex microbial communities, such as the gastrointestinal tracts of humans and animals. tandfonline.commdpi.com
The production of Enterocin B, often in conjunction with other enterocins like Enterocin A, allows the producing Enterococcus strain to outcompete other bacteria for resources and space. mdpi.commdpi.com This is particularly relevant in the gut microbiota, where enterococci are part of a diverse and competitive environment. mdpi.com By inhibiting the growth of other bacteria, including potential pathogens, this compound contributes to the ecological balance and the host's defense against infections. frontiersin.org The ability of enterococci to produce a diverse array of bacteriocins is thought to be a key factor in their adaptability and survival across various ecological niches, from the gut to fermented foods and plant surfaces. asm.org The genes responsible for this compound production are often located on mobile genetic elements, which facilitates their transfer to other bacteria within the same niche, further enhancing the competitive landscape. tandfonline.com
Advanced Research on Production Optimization and Strain Engineering
Maximizing the yield of this compound is a key focus of biotechnological research to make its application more economically viable. This involves optimizing fermentation conditions and potentially engineering the producing strains.
The production of this compound is significantly influenced by various fermentation parameters, including pH, temperature, and the composition of the culture medium. nih.govconicet.gov.ar Research has shown that this compound production often follows primary metabolite kinetics, meaning it occurs during the active growth phase of the bacteria. oup.com
pH: The initial pH of the culture medium has a substantial impact on both bacterial growth and enterocin production. conicet.gov.ar Studies have indicated that optimal enterocin production often occurs within a specific pH range, which may differ from the optimal pH for bacterial growth. oup.comdairy-journal.org For instance, some studies have found that the highest bacteriocin activity is achieved at a controlled pH of around 6.5. nih.govresearchgate.net Other research has shown optimal production at pH values between 6.0 and 7.5. nih.gov
Temperature: Temperature is another critical factor influencing the production of enterocins. conicet.gov.ar The optimal temperature for bacteriocin production by Enterococcus strains is generally found to be between 25°C and 37°C. nih.govmdpi.com One study observed elevated bacteriocin production at 25°C and 30°C. mdpi.com
Media Components: The composition of the growth medium, including carbon and nitrogen sources, plays a vital role in the yield of this compound. frontiersin.orgrsc.org While complex media like MRS broth are often used in laboratory settings, research is ongoing to develop low-cost media using industrial by-products to make production more economical. frontiersin.orgjmb.or.kr Supplementation of the medium with specific components can also enhance production. For example, the addition of sucrose (B13894) and Tween 80 has been shown to increase enterocin activity. nih.gov Another study found that supplementing MRS medium with lactose (B1674315), glycerol (B35011), and Tween 20 positively influenced enterocin production. redalyc.orgredalyc.org
Interactive Table: Optimal Conditions for Enterocin Production
| Factor | Optimal Range/Value | Reference |
| pH | 6.0 - 7.5 | nih.gov |
| pH | 6.5 | nih.govresearchgate.net |
| pH | 5.5 | oup.com |
| Temperature | 25°C - 35°C | nih.gov |
| Temperature | 25°C - 30°C | mdpi.com |
| Media Components | MRS supplemented with sucrose (2%) + glucose (0.25%) and Tween-80 (1%) | nih.gov |
| Media Components | MRS supplemented with lactose (20 g/L), glycerol (20 g/L), and Tween 20 (5 g/L) | redalyc.orgredalyc.org |
| Media Components | MRS supplemented with 2% (w/v) yeast extract | jmb.or.kr |
Genetic Manipulation for Enhanced this compound Yield and Activity
The low natural yield of this compound from native producing strains, often coupled with complex and costly purification processes, has driven researchers to explore genetic manipulation as a means to improve its production and antimicrobial efficacy. researchgate.netmdpi.com The foundation for these biotechnological approaches lies in the identification and understanding of the genetic determinants of this compound production. The gene encoding this compound, designated entB, has been identified in various Enterococcus faecium strains and consists of 122 nucleotides. fudutsinma.edu.ng It is typically located within a gene cluster that also includes the gene for its corresponding immunity protein (eniB) and other elements that regulate its expression and transport. fudutsinma.edu.ngunit.no This genetic knowledge paves the way for targeted engineering strategies aimed at creating more efficient and potent production systems. fudutsinma.edu.ng
Heterologous Expression in Microbial Cell Factories
A primary strategy to boost the yield of this compound is heterologous expression, which involves transferring the entB gene into a well-characterized microbial host or "cell factory." These hosts are selected for their ability to achieve high-density growth and efficient protein production, overcoming the often tightly regulated and lower-yield native biosynthesis. researchgate.netmdpi.com While various hosts like Lactococcus lactis and Pichia pastoris are commonly employed for producing other bacteriocins, specific research has demonstrated the successful expression of this compound in the probiotic bacterium Escherichia coli Nissle 1917. researchgate.netmdpi.comnih.gov In one study, Geldart et al. engineered this strain to produce this compound, along with Enterocin A and Hiracin JM79, demonstrating its potential to create a probiotic that can target specific pathogens like Vancomycin-Resistant Enterococci (VRE). mdpi.com
To maximize production in a heterologous host, codon optimization is a critical step. This technique involves modifying the nucleotide sequence of the entB gene to match the codon usage preferences of the host organism without altering the final amino acid sequence of the peptide. This approach has been successfully used to increase the production of other bacteriocins, such as Enterocin A, and is a key strategy for breaking through the bottleneck of low yield in recombinant systems. nih.gov
Table 1: Host Systems for Recombinant Bacteriocin Production
| Host Organism | Bacteriocin(s) | Key Research Finding | Reference(s) |
|---|---|---|---|
| Escherichia coli Nissle 1917 | Enterocin A, this compound, Hiracin JM79 | Achieved heterologous expression to create an engineered probiotic for reducing levels of Enterococcus faecalis and Enterococcus faecium. | mdpi.com |
| Pichia pastoris | Enterocin A | Codon optimization of the gene sequence led to high-yield expression, reaching 180 mg/l in a fermenter. | nih.gov |
Enhancing Activity through Genetic Design
Beyond increasing yield, genetic manipulation offers pathways to enhance the specific activity and antimicrobial spectrum of this compound. A significant body of research highlights the synergistic relationship between this compound and Enterocin A, another class IIa bacteriocin. nih.govnih.gov These two enterocins are often produced by the same strains, and their genes are frequently found in close proximity, suggesting a natural partnership. nih.govmdpi.com
This synergy can be exploited through genetic engineering. Studies involving protein-protein docking and molecular dynamics simulations have revealed that Enterocin A and this compound can form a heterodimer. researchgate.net This combined A+B structure exhibits more potent antibacterial and anti-biofilm activity against pathogens like Staphylococcus aureus and Listeria monocytogenes than either peptide alone. researchgate.net Therefore, the co-expression of both entA and entB genes in a single production host is a rational strategy to generate a more powerful antimicrobial agent.
Furthermore, techniques like site-directed mutagenesis can be employed to create novel variants of this compound with improved characteristics. This process involves making precise changes to the DNA sequence of the entB gene to substitute specific amino acids in the final peptide. While much of the research in this area has focused on the closely related Enterocin A, the principles are directly applicable. nih.gov By creating libraries of mutants and screening them for enhanced potency, it is possible to identify variants with superior killing ability against target pathogens. nih.gov
Table 2: Genetic Strategies for Enhancing this compound
| Strategy | Description | Desired Outcome | Reference(s) |
|---|---|---|---|
| Heterologous Expression | Cloning the entB gene into a high-productivity microbial host like E. coli or P. pastoris. | Increased production yield; simplified purification. | researchgate.netmdpi.com |
| Codon Optimization | Modifying the entB gene sequence to match the codon bias of the expression host. | Enhanced translational efficiency and higher protein yield. | nih.gov |
| Co-expression | Expressing the entB gene together with the gene for a synergistic peptide like Enterocin A (entA). | Formation of a highly potent A+B heterodimer with enhanced antimicrobial activity. | researchgate.netnih.gov |
| Site-Directed Mutagenesis | Introducing specific point mutations into the entB gene to alter the amino acid sequence of the peptide. | Creation of this compound variants with increased potency or a broader antimicrobial spectrum. | unit.nonih.gov |
Future Research Directions for Enterocin B
Elucidation of Uncharacterized Aspects of Enterocin (B1671362) B Mechanism
The precise mechanism by which Enterocin B exerts its antimicrobial activity remains largely uncharacterized, presenting a critical area for future research. mdpi.com Unlike many other bacteriocins, the specific molecular interactions and cellular targets of this compound are not yet fully understood. mdpi.comigem.org It is known to be a class II bacteriocin (B1578144), which are typically small, heat-stable peptides that act on the cell membrane of target bacteria. igem.orgresearchgate.net The general mechanism for this class involves pore formation, leading to the disruption of the cell's integrity. igem.orgresearchgate.net However, the specifics of how this compound achieves this, including whether it requires a specific receptor on the target cell membrane, are still unknown. mdpi.com
Future studies should focus on identifying the specific membrane components with which this compound interacts. Investigating its binding affinity to different lipid compositions and the role of specific membrane proteins will be crucial. Advanced techniques such as surface plasmon resonance and fluorescence spectroscopy could be employed to quantify these interactions. Furthermore, determining whether this compound acts alone or in synergy with other molecules, such as its commonly co-produced partner Enterocin A, is essential for a complete understanding of its function. unirioja.esjmb.or.kr Elucidating these uncharacterized aspects will not only provide fundamental scientific knowledge but also pave the way for the rational design of more potent and specific antimicrobial agents.
Advanced Structural-Functional Relationship Studies of this compound and Variants
A deeper understanding of the relationship between the structure of this compound and its antimicrobial function is paramount for its optimization and application. While the primary amino acid sequence is known, detailed three-dimensional structural information is lacking. Future research should prioritize the determination of the high-resolution structure of this compound, likely through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography.
Once the structure is elucidated, researchers can embark on creating and analyzing variants of this compound to pinpoint key residues and domains responsible for its activity. acs.org Site-directed mutagenesis can be employed to systematically substitute amino acids and assess the impact on antimicrobial potency, spectrum of activity, and stability. acs.org For instance, investigating the role of specific hydrophobic or cationic regions could reveal their importance in membrane interaction and pore formation. acs.orgnih.gov Computational modeling and molecular dynamics simulations can complement these experimental approaches by predicting how structural changes in variants affect their interaction with bacterial membranes. acs.org These structure-activity relationship studies are crucial for the rational design of engineered this compound variants with enhanced efficacy and desired properties for specific applications. researchgate.net
Development of Novel Heterologous Production Systems for Industrial Scale-Up
The natural production of this compound by Enterococcus faecium is often low, hindering its large-scale application. mdpi.com Therefore, a key area of future research is the development of efficient heterologous production systems. mdpi.comfrontiersin.org While some success has been achieved in expressing enterocins in hosts like Escherichia coli, Lactococcus lactis, and yeast, further optimization is needed for industrial-scale manufacturing. mdpi.comfrontiersin.orgnih.govresearchgate.netacs.orgnih.govmdpi.comasm.orgasm.orgfrontiersin.org
Future efforts should focus on several key areas:
Host Strain Selection and Engineering: Exploring a wider range of generally recognized as safe (GRAS) host organisms and genetically engineering them for higher yields and secretion of active this compound will be crucial. asm.org This includes optimizing codon usage, promoter strength, and secretion signals. asm.org
Fermentation Process Optimization: Developing cost-effective fermentation media and optimizing process parameters such as pH, temperature, and aeration are essential for maximizing production. redalyc.org The use of low-cost substrates could significantly reduce production costs. frontiersin.org
Purification Strategies: Designing efficient and scalable downstream processing methods for the purification of this compound is necessary to obtain a high-purity product for various applications. mdpi.com
The successful development of robust and economically viable heterologous production systems will be a critical step towards the commercialization of this compound. frontiersin.org
Expanding the Applicability of this compound in Diverse Biotechnological Fields
While the primary application of this compound has been explored in food preservation, its potential extends to various other biotechnological fields. redalyc.orgnih.govresearchgate.netmdpi.comresearchgate.net Future research should aim to broaden its applicability.
Potential areas for expanded application include:
Human and Veterinary Medicine: Given its activity against pathogenic bacteria, including some multidrug-resistant strains, this compound could be investigated as a potential therapeutic agent or as an adjunct to existing antibiotics. nih.govmdpi.comnih.govmdpi.com Its efficacy against pathogens like Listeria monocytogenes and Staphylococcus aureus warrants further investigation in clinical settings. nih.govnih.gov
Biofilm Control: The ability of bacteriocins to disrupt biofilms is a promising area of research. mdpi.com Future studies could explore the effectiveness of this compound in preventing and eradicating biofilms on medical devices, in industrial settings, and in the context of chronic infections.
Antiviral and Antifungal Applications: Some bacteriocins have demonstrated activity against viruses and fungi. mdpi.comfrontiersin.org Screening this compound for such activities could open up entirely new avenues for its application. For example, one study has already reported the anti-influenza effects of chemically synthesized this compound. mdpi.com
By systematically exploring these diverse applications, researchers can unlock the full potential of this compound as a versatile and valuable biomolecule.
Q & A
Q. What frameworks guide the translation of Enterocin B research into preclinical models?
- Methodological Answer : Follow CONSORT-EHEALTH guidelines for in vivo studies, including randomization, blinding, and explicit inclusion/exclusion criteria. Pilot studies must justify sample sizes and report adverse events transparently .
Methodological Best Practices
- Data Reporting : Present results in structured formats (e.g., Tables for MIC values, Figures for structural models). Use open-access repositories for raw data .
- Literature Reviews : Differentiate background questions (general mechanisms of bacteriocins) from foreground questions (this compound-specific interactions) using PICO frameworks .
- Ethical Compliance : For human microbiota studies, obtain IRB approval and document informed consent processes, even for de-identified samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
